molecular formula C16H11F3N2OS B2979060 5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-63-3

5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2979060
CAS No.: 339015-63-3
M. Wt: 336.33
InChI Key: YOLRRQKTSWRKCB-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-position is occupied by a 3-(trifluoromethyl)phenyl group, while the 5-position bears a 2-(methylsulfanyl)phenyl moiety.

Limited direct pharmacological or synthetic data are available for this compound. However, structural analogs and related 1,2,4-oxadiazoles have been studied extensively, particularly in medicinal chemistry for their roles as kinase inhibitors, receptor agonists, and antimicrobial agents .

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-23-13-8-3-2-7-12(13)15-20-14(21-22-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLRRQKTSWRKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(methylsulfanyl)benzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to ring-opened products or defluorinated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ring-opened products or defluorinated compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3: 3-(Trifluoromethyl)phenyl; 5: 2-(Methylsulfanyl)phenyl 364.3 High lipophilicity; potential S1P1 modulation
SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) 3: 3-(Trifluoromethyl)phenyl; 5: Thienyl with CF₃ and Ph 441.3 S1P1 receptor agonist (EC₅₀ = 13.8 nM)
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 3: 3-Chlorophenyl; 5: 2-(Methylsulfanyl)phenyl 330.8 Antimicrobial activity (supplier data)
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3: 3-(Trifluoromethyl)phenyl; 5: Chloromethyl 263.6 Intermediate for drug synthesis
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl methyl sulfoxide 3: 3-Chlorophenyl; 5: 2-(Methylsulfinyl)phenyl 318.8 Oxidation product; altered solubility

Pharmacological and Physicochemical Comparisons

  • SEW2871 : A well-characterized S1P1 receptor agonist, SEW2871 demonstrates high receptor affinity due to its trifluoromethyl groups and aromatic thienyl substituent. Its EC₅₀ of 13.8 nM highlights the importance of the thienyl-CF₃ moiety for activity . In contrast, the target compound replaces the thienyl group with a methylsulfanylphenyl group, which may reduce S1P1 potency but improve metabolic stability .
  • Chlorophenyl Analogs : The 3-chlorophenyl analog (MW 330.8) shows antimicrobial activity, suggesting that halogen substituents at position 3 may enhance interactions with bacterial targets .
  • This modification could reduce blood-brain barrier penetration compared to the target compound .

Key Research Findings

  • The target compound’s structural similarity suggests possible overlap in receptor interactions.
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while the methylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, as seen in . This could influence the compound’s half-life in vivo .
  • Antimicrobial Potential: Chlorophenyl and methylsulfanyl substituents correlate with antimicrobial activity in related compounds, positioning the target compound as a candidate for further testing .

Biological Activity

5-[2-(Methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₁F₃N₂OS
  • Molecular Weight : 336.33 g/mol
  • CAS Number : 339099-65-9

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multidrug-resistant bacteria, particularly Staphylococcus aureus strains. For instance, a derivative of oxadiazole demonstrated a minimum inhibitory concentration (MIC) of 4 µM against MRSA strains . The compound was found to enhance the efficacy of existing antibiotics like oxacillin through synergistic interactions.

Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models indicated that oxadiazole derivatives exhibit significant anti-inflammatory effects. The compounds showed a mean edema inhibition ranging from 23.6% to 82.3%, compared to standard treatments like indomethacin .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives was assessed using the DPPH radical scavenging assay. Results indicated that the compounds exhibited significant radical scavenging activity (32.0% to 87.3%) at a concentration of 25 µM, suggesting their potential as antioxidant agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity. The introduction of different substituents on the oxadiazole ring can lead to variations in potency and selectivity against specific biological targets .

Case Studies and Research Findings

StudyActivityFindings
AntimicrobialCompound showed MIC of 4 µM against MRSA; synergistic effect with oxacillin confirmed (FIC index: 0.396).
Anti-inflammatorySignificant reduction in edema (23.6% to 82.3%) compared to indomethacin at doses of 25 mg/kg.
AntioxidantRadical scavenging activity ranged from 32.0% to 87.3% at 25 µM concentration compared to ascorbic acid (76%).

The mechanisms through which this compound exerts its effects are multifaceted:

  • Antimicrobial Action : Inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.
  • Anti-inflammatory Action : Modulation of inflammatory mediators and cytokine production.
  • Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.

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